molecular formula C8H12ClNS B13200653 5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole

Cat. No.: B13200653
M. Wt: 189.71 g/mol
InChI Key: COXJSOVXCZMDBQ-UHFFFAOYSA-N
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Description

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at the 5-position with a branched alkyl chain containing a chlorine atom and two methyl groups. The thiazole ring consists of a sulfur and nitrogen atom within a five-membered aromatic system. The compound’s 3-chloro-2,2-dimethylpropyl substituent likely confers steric bulk and moderate lipophilicity, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

5-(3-chloro-2,2-dimethylpropyl)-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-8(2,5-9)3-7-4-10-6-11-7/h4,6H,3,5H2,1-2H3

InChI Key

COXJSOVXCZMDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=CS1)CCl

Origin of Product

United States

Preparation Methods

Construction via Hantzsch Thiazole Synthesis

The classical route for thiazole ring formation involves the condensation of α-haloketones with thioamides. For 5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole , the precursor is often a halogenated ketone bearing the 3-chloro-2,2-dimethylpropyl group.

Reaction Scheme:

α-Haloketone + Thioamide → Thiazole derivative

Procedure:

  • Step 1: Synthesize the α-haloketone, such as 2-chloro-2,2-dimethyl-1-phenylethanone , via halogenation of the corresponding methyl ketone.
  • Step 2: React the halogenated ketone with a suitable thioamide (e.g., thiourea or acyl thiourea) in an inert solvent like ethanol or acetic acid at reflux temperatures (~80-120°C).
  • Step 3: Cyclization occurs, forming the thiazole ring with the desired substituents.

Notes:

  • The reaction conditions are optimized to favor cyclization over side reactions.
  • Purification involves recrystallization from ethanol or ethyl acetate.

Functionalization at the 5-Position with the 3-Chloro-2,2-dimethylpropyl Group

Alkylation of the Thiazole Ring

The key to introducing the 3-chloro-2,2-dimethylpropyl group at the 5-position involves nucleophilic substitution or electrophilic addition.

Method:

  • Step 1: Generate a nucleophilic intermediate, such as a thiazolide anion, via deprotonation of the 2-position using a strong base (e.g., sodium hydride or potassium tert-butoxide).
  • Step 2: React this intermediate with an appropriate electrophile, such as 3-chloro-2,2-dimethylpropyl chloride or a suitable precursor.

Preparation of the Electrophile:

Reaction Conditions:

  • Conduct the alkylation in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Maintain temperatures between 0°C and 25°C to control reactivity.

Alternative: Direct Substitution via Halogenation

  • Halogenation of the methyl groups adjacent to the thiazole ring can be performed using N-chlorosuccinimide (NCS) under radical conditions, but this is less selective.

Purification and Characterization

Summary of the Most Relevant Preparation Pathway

Step Description Reagents & Conditions References
1 Synthesis of α-haloketone Halogenation of methyl ketone (e.g., PCl₅, SOCl₂)
2 Thiazole ring formation Reaction with thioamide in ethanol/acetic acid at reflux
3 Introduction of 3-chloro-2,2-dimethylpropyl group Deprotonation of thiazole, alkylation with 3-chloro-2,2-dimethylpropyl chloride ,
4 Purification Recrystallization or chromatography -

Advanced Methods and Patent Insights

  • Patent WO1996016050A1 describes a process involving the hydrolysis of a chloromethyl intermediate followed by catalytic hydrogenation to introduce the chlorinated side chain, emphasizing the use of phase transfer catalysts and specific solvents to improve yield and purity.
  • Patent US20030153767A1 details the chlorination of allyl derivatives and subsequent cyclization, providing an alternative route via chlorinated intermediates, which can be adapted for the side chain attachment.

Critical Notes and Considerations

  • Selectivity: The chlorination steps require controlled conditions to avoid over-chlorination or formation of by-products.
  • Safety: Handling chlorinating agents and reactive intermediates necessitates strict safety protocols.
  • Yield Optimization: Use of phase transfer catalysts and inert solvents enhances reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

Thiazole derivatives vary significantly in activity and stability based on substituent positions. For example:

  • 2-(3-Chloro-2-methylpropyl)-1,3-thiazole (CAS 1501388-35-7) differs from the target compound only in the substituent position (2- vs. 5-position on the thiazole ring).
  • 5-Ethyl-2-(methylthio)-1,3-thiazole (CAS 196500-11-5) features a sulfur-containing substituent at the 2-position. The methylthio group (-SMe) is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound, leading to differences in aromatic ring polarization .
Table 1: Substituent Effects in Selected Thiazole Derivatives
Compound Substituent Position Key Substituent Electronic Effect Molecular Weight
5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole 5 3-Chloro-2,2-dimethylpropyl Electron-withdrawing (Cl), Steric hindrance ~191.7 (calculated)
2-(3-Chloro-2-methylpropyl)-1,3-thiazole 2 3-Chloro-2-methylpropyl Electron-withdrawing (Cl) 175.68
5-Ethyl-2-(methylthio)-1,3-thiazole 5, 2 Ethyl (C2H5), Methylthio Electron-donating (-SMe) 159.27

Biological Activity

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring with a unique 3-chloro-2,2-dimethylpropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN1S1C_9H_{12}ClN_1S_1, with a molecular weight of approximately 187.67 g/mol. The thiazole ring structure contributes significantly to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a broad range of biological activities. Specifically, this compound has been investigated for its potential:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains.
  • Antifungal Properties : It has shown promise in combating fungal infections.
  • Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, modulating various biochemical pathways.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of thiazole derivatives. For instance:

  • A study demonstrated that thiazole derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
  • In vitro assays revealed that certain thiazole compounds displayed minimal inhibitory concentrations (MICs) lower than those of established antibiotics like linezolid .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth.
  • Receptor Modulation : It may affect receptors involved in metabolic pathways relevant to microbial proliferation.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various thiazole derivatives against a range of pathogens. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Pathogen
This compound4MRSA
Linezolid8MRSA
Fluconazole16Candida albicans

Study 2: Antifungal Activity

In another investigation focused on antifungal properties, the compound was tested against various fungal strains. It demonstrated effective inhibition comparable to standard antifungal agents.

CompoundMIC (µg/mL)Target Fungal Strain
This compound8Candida auris
Fluconazole32Candida auris

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